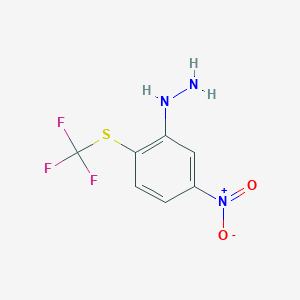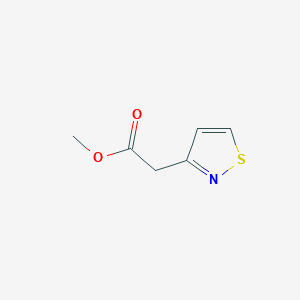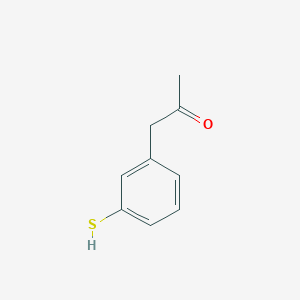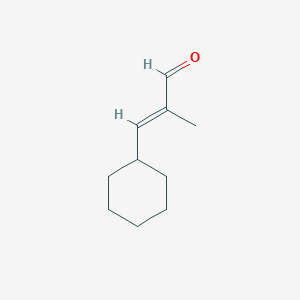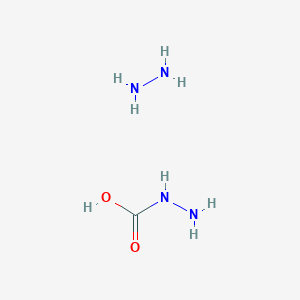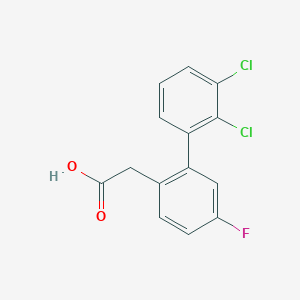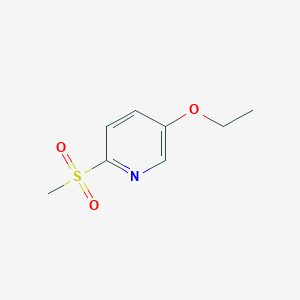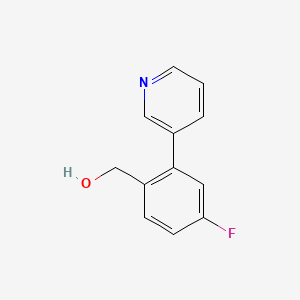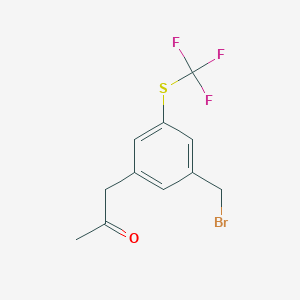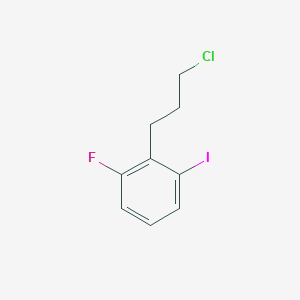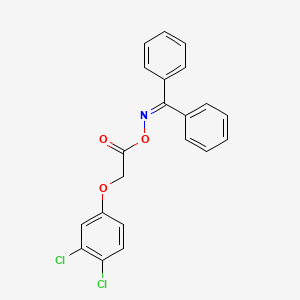
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzophenone oxime, which is widely used in various chemical reactions and industrial applications. The compound’s structure includes a diphenylmethanone core with an oxime functional group and a 3,4-dichlorophenoxyacetyl substituent, making it a versatile molecule in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime typically involves the reaction of benzophenone oxime with 3,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or chloroform, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The 3,4-dichlorophenoxyacetyl substituent can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Methanone, diphenyl-,O-((3,4-dichlorophenoxy)acetyl) oxime can be compared with other similar compounds, such as:
Benzophenone oxime: Lacks the 3,4-dichlorophenoxyacetyl substituent, making it less versatile in certain applications.
Diphenylmethanone oxime: Similar core structure but without the additional substituent, leading to different chemical and biological properties.
3,4-Dichlorophenoxyacetic acid: Contains the 3,4-dichlorophenoxy group but lacks the oxime functionality, resulting in different reactivity and applications.
The unique combination of the diphenylmethanone core, oxime group, and 3,4-dichlorophenoxyacetyl substituent makes this compound a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
101022-06-4 |
|---|---|
Molekularformel |
C21H15Cl2NO3 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
(benzhydrylideneamino) 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C21H15Cl2NO3/c22-18-12-11-17(13-19(18)23)26-14-20(25)27-24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2 |
InChI-Schlüssel |
XHHIWXCMMZLSHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NOC(=O)COC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




